molecular formula C9H12N2O2 B1600042 N-Methoxy-6,N-dimethyl-nicotinamide CAS No. 221615-71-0

N-Methoxy-6,N-dimethyl-nicotinamide

Cat. No. B1600042
M. Wt: 180.2 g/mol
InChI Key: FCAXSTPYTWGTPQ-UHFFFAOYSA-N
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Description

“N-Methoxy-6,N-dimethyl-nicotinamide” is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.20 g/mol .


Molecular Structure Analysis

The molecular structure of “N-Methoxy-6,N-dimethyl-nicotinamide” consists of 25 bonds in total, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxylamine (aliphatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

“N-Methoxy-6,N-dimethyl-nicotinamide” has a topological polar surface area of 42.4 Ų, a complexity of 185, and a rotatable bond count of 2 . Unfortunately, specific information about its density, melting point, and boiling point is not available from the sources.

Scientific Research Applications

1. Antibacterial and Antibiofilm Properties

  • Application Summary: Nicotinamide derivatives, including N-Methoxy-6,N-dimethyl-nicotinamide, have been synthesized and studied for their antibacterial and antibiofilm properties .
  • Methods of Application: These compounds were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS). Then, these compounds were optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method .
  • Results: The antibacterial and antibiofilm activity of the synthesized compounds were tested against various bacteria. ND4 was found as the best inhibitor candidate against Enterococcus faecalis .

2. Biosynthesis of Nicotinamide Mononucleotide

  • Application Summary: Nicotinamide mononucleotide (NMN), a naturally occurring biologically active nucleotide, mainly functions via mediating the biosynthesis of NAD+. It has excellent pharmacological activities including anti-aging, treating neurodegenerative diseases, and protecting the heart .
  • Methods of Application: The synthesis methods of NMN mainly include chemical synthesis and biosynthesis. With the development of biocatalyst engineering and synthetic biology strategies, bio-preparation has proven to be efficient, economical, and sustainable methods .
  • Results: NMN supplementation effectively increases the level of NAD+. The impact of NMN on the treatment of various diseases is summarized .

3. Direct Alkylation of N,N-dialkyl Benzamides

  • Application Summary: N,N-dialkyl benzamides, which could potentially include N-Methoxy-6,N-dimethyl-nicotinamide, have been used in direct alkylation with methyl sulfides under transition metal-free conditions .
  • Methods of Application: The reaction was promoted by the readily available base LDA (lithium diisopropylamide). This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .
  • Results: The method provides a new pathway for the direct alkylation of N,N-dialkyl benzamides with methyl sulfides .

4. Synthetic Route

  • Application Summary: “N-Methoxy-6,N-dimethyl-nicotinamide” has been mentioned in several patents as an intermediate in synthetic routes .
  • Methods of Application: The synthetic routes involve various reactions, including alkylation and amide formation .
  • Results: The synthetic routes lead to the formation of various compounds, which could potentially have various applications .

properties

IUPAC Name

N-methoxy-N,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-4-5-8(6-10-7)9(12)11(2)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAXSTPYTWGTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463667
Record name N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-6,N-dimethyl-nicotinamide

CAS RN

221615-71-0
Record name N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-methylnicotinic acid (5.00 g, 36.5 mmol) in DMF (150 mL), 1-hydroxybenzotriazole (4.92 g, 36.5 mmol), N-ethyl-N-(3-dimethylaminopropyl) carbodiimide hydrochloride (8.38 g, 45.7 mmol) and 4-methylmorpholine (16.0 mL, 145.8 mmol) were added under argon atmosphere. The mixture was stirred at room temperature for 30 minutes after which N,O-dimethylhydroxylamine hydrochloride was added (3.55 g, 36.5 mmol). The reaction mixture was stirred at room temperature overnight. The solvent was evaporated off. The residue was dissolved in a mixture of CHCl3 and 0.2 N NaHCO3. The phases were separated and the aqueous phase was extracted with CHCl3. The organic phase was dried over Na2SO4 and concentrated to dryness. The product was purified by chromatography on silica gel using hexane-EtOAc mixtures of increasing polarity as eluent, to afford 1.11 g of the desired product (yield: 29%).
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5 g
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4.92 g
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8.38 g
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16 mL
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150 mL
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Yield
29%

Synthesis routes and methods II

Procedure details

N,O-dimethylhydroxylamine hydrochloride (710 mg, 7.28 mmol) was suspended in dichloromethane (50 mL). To this, dimethylaluminum chloride (a 1.04 mol/L solution in hexane, 7.00 mL, 7.28 mmol) was slowly added under a nitrogen atmosphere at 0° C. and the mixture was stirred at the same temperature for 1 hour. To this, methyl 6-methylnicotinate (1.00 g, 6.62 mmol) was added, and (7.00 mg, 1.88 mmol) was added at room temperature. Then, water was added to the reaction mixture, and extraction with dichloromethane was performed, followed by drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=19/1) to give 6-methylnicotinic acid N,O-dimethylhydroxylamide (737 mg, yield: 62%).
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710 mg
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solution
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methoxy-6,N-dimethyl-nicotinamide
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N-Methoxy-6,N-dimethyl-nicotinamide

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